2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide
Description
2-[(3-Methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide backbone substituted with a 3-methylphenoxymethyl group at the 2-position and a 3-(1H-tetrazol-1-yl)phenyl group at the carboxamide nitrogen.
Properties
IUPAC Name |
2-[(3-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-4-2-7-17(10-14)28-12-19-18(8-9-27-19)20(26)22-15-5-3-6-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGNRFUTWAPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide is a synthetic compound with a complex structure that includes a furan ring, a phenoxy group, and a tetrazole moiety. This unique combination of functional groups suggests potential biological activities that merit investigation. The molecular formula of this compound is C20H17N5O3, and it has a molecular weight of 375.388 g/mol.
Chemical Structure
The structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.388 g/mol |
| IUPAC Name | 2-[(3-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide |
| InChI Key | InChI=1S/C20H17N5O3/c1-14-4-2-7-17(10-14)28-12-19-18(8-9-27-19)20(26)22-15-5-3-6-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26) |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance, the presence of the tetrazole moiety in this compound may enhance its interaction with microbial enzymes or receptors, potentially inhibiting their activity.
Anti-inflammatory Potential
The phenoxy group in the structure is known to contribute to anti-inflammatory effects by modulating pathways involved in inflammation. Studies involving similar compounds have demonstrated their ability to reduce inflammatory markers in vitro.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids and interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The phenoxy and furan groups may facilitate binding to specific receptors, altering signaling pathways associated with inflammation and infection.
- Electrostatic Interactions : The overall charge distribution in the molecule allows for various interactions with biological targets.
Case Studies
Several studies have assessed the biological activity of related compounds:
- Study on Antimicrobial Effects : A compound similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
- Anti-inflammatory Activity Assessment : In vitro studies demonstrated that related compounds reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications for inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| 2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide | Moderate antimicrobial activity | Similar phenoxy and tetrazole structure |
| 2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide | Strong anti-inflammatory effects | Chlorine substituent enhances activity |
| 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propionamide | Low cytotoxicity | Propionamide group alters potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous furan-carboxamides, benzamides, and tetrazole-containing derivatives. Below is a comparative analysis based on available evidence:
Structural Analogues in Furan-Carboxamide Class
Tetrazole-Containing Analogues
Agrochemical Analogues
Key Research Findings and Implications
- Tetrazole vs.
- Phenoxymethyl Substituents: The 3-methylphenoxymethyl group mirrors lipophilic motifs in agrochemicals like fenfuram but introduces steric constraints that may affect binding pocket accessibility .
- Synthetic Challenges : highlights methodologies for furan-carboxamide synthesis (e.g., hydrazone and acyl azide derivatization), suggesting feasible routes for modifying the target compound’s substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
